

In-Depth Technical Guide: 2-Oxocycloheptane-1-carbaldehyde

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Compound of Interest

Compound Name: 2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652

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IUPAC Name: **2-Oxocycloheptane-1-carbaldehyde** Synonyms: 2-Formylcycloheptanone CAS Number: 1589-24-8

Abstract

This technical guide provides a comprehensive overview of **2-oxocycloheptane-1-carbaldehyde**, a bifunctional organic compound featuring a seven-membered carbocyclic ring. Due to a notable scarcity of published experimental data for this specific molecule, this document leverages established chemical principles and draws parallels with the well-documented analogue, 2-oxocyclohexane-1-carbaldehyde. The guide covers the compound's structure, nomenclature, and predicted physicochemical properties. It outlines general synthetic strategies and discusses potential reactivity and applications in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, highlighting the potential of this molecule as a versatile building block while underscoring the need for further empirical investigation.

Introduction

2-Oxocycloheptane-1-carbaldehyde is a cyclic β -ketoaldehyde. Its structure, characterized by a cycloheptanone ring bearing a formyl group at the alpha position, imparts a unique reactivity profile. The presence of two distinct and proximate carbonyl functionalities—a ketone and an aldehyde—makes it a valuable intermediate for a variety of chemical transformations.

The aldehyde group, being generally more electrophilic than the ketone, can undergo selective reactions, while the acidic proton at the α -carbon allows for enolate formation and subsequent nucleophilic attacks.

Despite its potential utility, a thorough review of scientific literature reveals a significant lack of specific experimental data for **2-oxocycloheptane-1-carbaldehyde**. In contrast, its lower homologue, 2-oxocyclohexane-1-carbaldehyde, is a well-studied compound with numerous applications in organic synthesis. Therefore, much of the discussion on reactivity and synthetic utility in this guide is based on established knowledge of similar β -dicarbonyl compounds, providing a predictive framework for the behavior of the title compound.

Physicochemical Properties

Precise, experimentally determined physicochemical data for **2-oxocycloheptane-1-carbaldehyde** are not readily available in the peer-reviewed literature. The following table summarizes predicted properties obtained from chemical databases, which can serve as a preliminary guide for experimental design.

Property	Predicted Value	Notes
Molecular Formula	C ₈ H ₁₂ O ₂	
Molecular Weight	140.18 g/mol	
Appearance	Not available	
Boiling Point	Not available	Likely a liquid or low-melting solid at STP
Density	Not available	Expected to be higher than cycloheptanone
Solubility	Not available	Expected to be soluble in common organic solvents
pKa	Not available	The α -proton is expected to be acidic

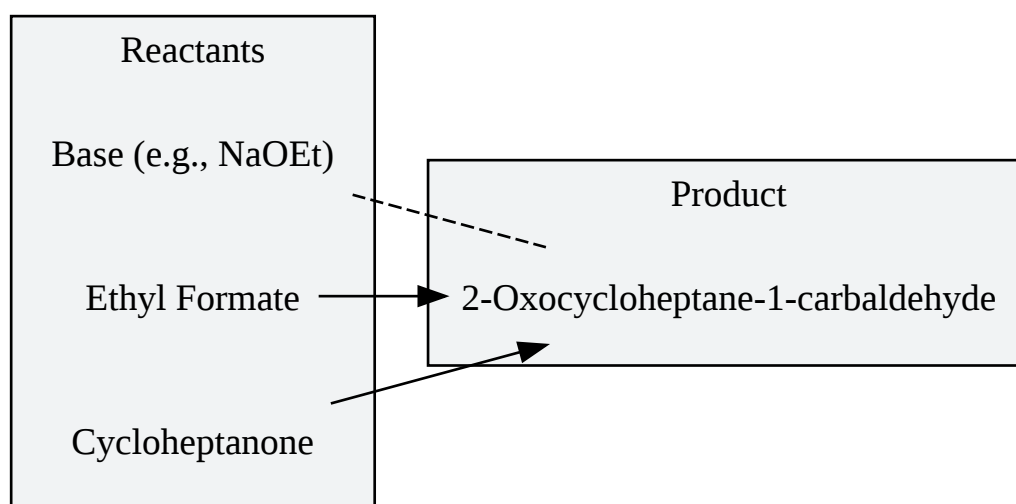
Synthesis and Experimental Protocols

While no specific, detailed experimental protocol for the synthesis of **2-oxocycloheptane-1-carbaldehyde** has been found in the surveyed literature, general methods for the formylation of ketones are well-established. The most common and analogous method is the Claisen condensation of a cyclic ketone with a formylating agent.

General Synthetic Approach: Formylation of Cycloheptanone

A plausible and widely used method for the synthesis of 2-formylcycloalkanones is the base-mediated condensation of the corresponding cycloalkanone with a formylating agent, such as ethyl formate.

Reaction Scheme:



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Caption: General synthesis of **2-Oxocycloheptane-1-carbaldehyde**.

Illustrative Experimental Protocol (Adapted from the synthesis of 2-oxocyclohexane-1-carbaldehyde):

- Materials: Cycloheptanone, ethyl formate, sodium ethoxide (or sodium metal and absolute ethanol), diethyl ether (anhydrous), hydrochloric acid.
- Procedure:

- A solution of sodium ethoxide is prepared in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cycloheptanone is added dropwise to the stirred solution at a controlled temperature (typically 0-10 °C).
- Ethyl formate is then added dropwise, and the reaction mixture is stirred for several hours at room temperature.
- The reaction is monitored for completion (e.g., by TLC).
- Upon completion, the reaction mixture is quenched by pouring it into a mixture of ice and hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by vacuum distillation.

Note: This protocol is a general guideline and would require optimization for the specific synthesis of **2-oxocycloheptane-1-carbaldehyde**.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data (NMR, IR, MS) for **2-oxocycloheptane-1-carbaldehyde** have been published. However, the expected spectral features can be predicted based on its structure and by analogy to similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - An aldehydic proton signal (CHO) is expected to appear as a singlet or a narrowly split multiplet in the downfield region (δ 9-10 ppm).

- The α -proton (CH) adjacent to both carbonyls will likely be a multiplet in the region of δ 3.5-4.5 ppm.
- The remaining methylene protons (CH_2) of the cycloheptane ring would appear as a series of complex multiplets in the upfield region (δ 1.5-3.0 ppm).
- ^{13}C NMR:
 - Two carbonyl carbon signals are expected in the downfield region (δ 190-210 ppm), one for the aldehyde and one for the ketone.
 - The α -carbon (CH) would likely appear around δ 50-60 ppm.
 - The remaining methylene carbons of the ring would be observed in the aliphatic region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

- Strong C=O stretching absorptions are expected for both the ketone and aldehyde functionalities, likely in the range of $1680\text{-}1720\text{ cm}^{-1}$. Due to conjugation and potential intramolecular hydrogen bonding in the enol tautomer, these bands may be broadened or appear at lower frequencies than in simple ketones and aldehydes.
- A characteristic C-H stretching vibration for the aldehyde proton is expected around 2720 cm^{-1} and 2820 cm^{-1} .
- C-H stretching vibrations for the aliphatic ring protons will be present in the $2850\text{-}3000\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

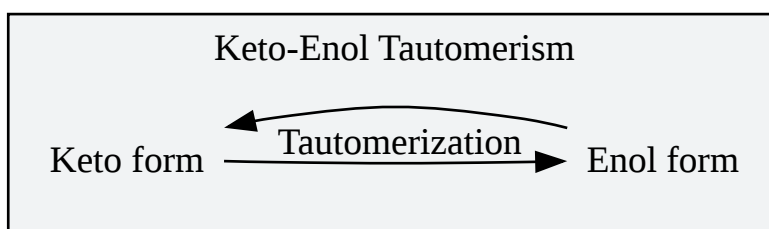
- The mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (140.18 g/mol).
- Common fragmentation patterns for aldehydes and ketones would be anticipated, such as the loss of the formyl group (CHO, 29 Da) or α -cleavage adjacent to the ketone.

Reactivity and Potential Applications

The synthetic utility of **2-oxocycloheptane-1-carbaldehyde** lies in its bifunctional nature, allowing for a diverse range of chemical transformations.

Tautomerism

Like other β -dicarbonyl compounds, **2-oxocycloheptane-1-carbaldehyde** is expected to exist in equilibrium with its enol tautomer. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.



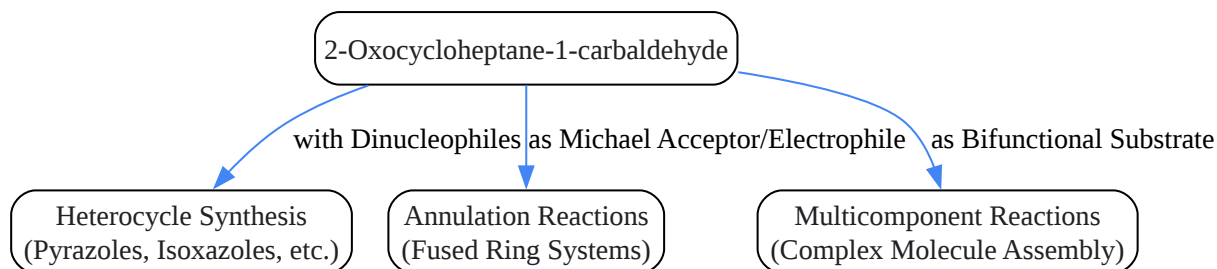
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Caption: Keto-enol tautomerism of **2-oxocycloheptane-1-carbaldehyde**.

Synthetic Applications

The reactivity of this compound makes it a potential precursor for the synthesis of various heterocyclic and carbocyclic systems.

- **Heterocycle Synthesis:** Condensation reactions with dinucleophiles such as hydrazine, hydroxylamine, and ureas can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. These scaffolds are prevalent in many biologically active molecules.
- **Annulation Reactions:** As a Michael acceptor (in its enone tautomeric form) and an electrophile, it can participate in annulation reactions, such as the Robinson annulation, to construct fused ring systems.
- **Multicomponent Reactions:** Its dual reactivity makes it an ideal substrate for multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials.



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